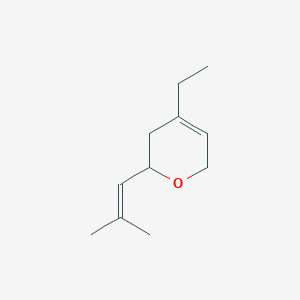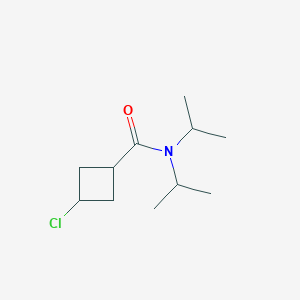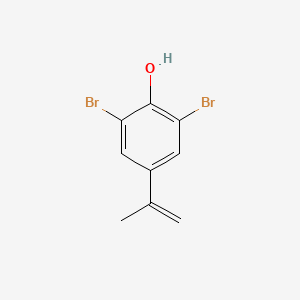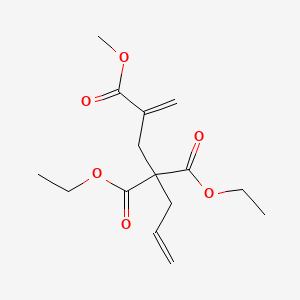![molecular formula C16H28Si2 B12563709 Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl- CAS No. 201344-76-5](/img/structure/B12563709.png)
Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl- is a compound with the molecular formula C13H24Si2. It is a member of the silane family, which are silicon analogs of alkanes. This compound is characterized by the presence of a phenylmethylene group and two trimethylsilyl groups attached to a 1,3-propanediyl backbone. Silanes are known for their versatility in various chemical reactions and applications, particularly in organic synthesis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl- typically involves the hydrosilylation of phenylmethylene compounds with trimethylsilyl reagents. One common method is the reaction of phenylmethylene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced silanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl- involves its ability to form stable bonds with various substrates. The silicon atoms in the compound can interact with oxygen, nitrogen, and other elements, facilitating the formation of siloxane bonds. These interactions are crucial in applications such as surface modification and polymerization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, trimethyl(phenylethynyl)-: Similar in structure but contains an ethynyl group instead of a phenylmethylene group.
Phenylsilane: Contains a single phenyl group attached to silicon.
Diphenylsilane: Contains two phenyl groups attached to silicon.
Uniqueness
Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl- is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. The presence of both phenylmethylene and trimethylsilyl groups allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
201344-76-5 |
|---|---|
Formule moléculaire |
C16H28Si2 |
Poids moléculaire |
276.56 g/mol |
Nom IUPAC |
trimethyl-[3-phenyl-2-(trimethylsilylmethyl)prop-2-enyl]silane |
InChI |
InChI=1S/C16H28Si2/c1-17(2,3)13-16(14-18(4,5)6)12-15-10-8-7-9-11-15/h7-12H,13-14H2,1-6H3 |
Clé InChI |
HOSKDOFSBAKADW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC(=CC1=CC=CC=C1)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


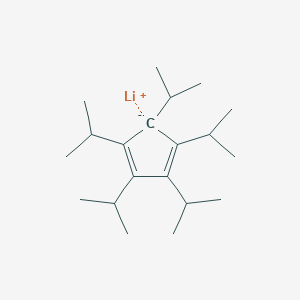
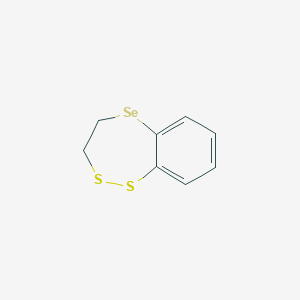
![Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B12563642.png)
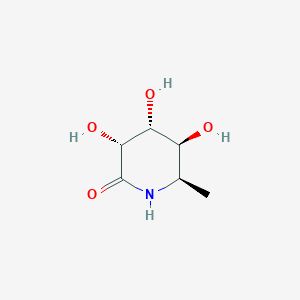
![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)
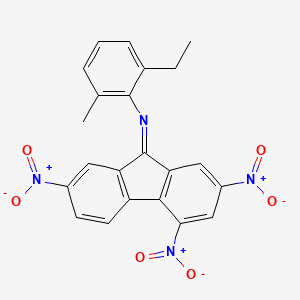

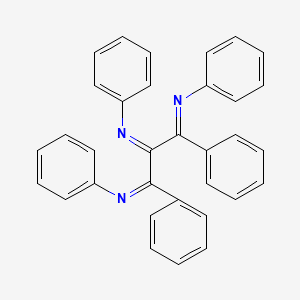
![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)
